molecular formula C6H3Cl2F B1582246 2,5-Dichlorofluorobenzene CAS No. 348-59-4

2,5-Dichlorofluorobenzene

Cat. No.: B1582246
CAS No.: 348-59-4
M. Wt: 164.99 g/mol
InChI Key: BJQTYCQGIXZSNM-UHFFFAOYSA-N
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Description

2,5-Dichlorofluorobenzene (CAS 348-59-4), also known as 1,4-dichloro-2-fluorobenzene, is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99 g/mol . It is a colorless to pale-yellow liquid at room temperature, commonly used as an intermediate in pharmaceuticals, agrochemicals, and specialty chemical synthesis . Key suppliers include TCI Chemicals (packaged as 25 g units) and Alfa Aesar, with global distribution networks . Its IUPAC name and SMILES notation (FC₁=CC(Cl)=CC=C₁Cl) reflect the substitution pattern: fluorine at position 2, chlorine at positions 1 and 4 (equivalent to 2,5-dichloro when numbered alternatively) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorofluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,4-dichloro-2-nitrobenzene followed by reduction. Another method includes the direct fluorination of 1,4-dichlorobenzene using a fluorinating agent such as potassium fluoride in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced through a multi-step process that includes nitration, chlorination, and fluorination reactions. The process involves the use of sulfuric acid and nitric acid for nitration, followed by chlorination with chlorine gas, and finally fluorination using potassium fluoride .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorofluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: It can be reduced to form corresponding aniline derivatives

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic chemistry, 2,5-Dichlorofluorobenzene serves as an important intermediate in the synthesis of various organic compounds. Its unique electronic and steric properties allow it to participate in:

  • Nucleophilic aromatic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
  • Oxidation reactions leading to benzoic acid derivatives.
  • Reduction reactions forming aniline derivatives.

These reactions are crucial for developing new materials and compounds with desired properties.

Biology

The compound has been studied for its potential antibacterial activity. It demonstrates inhibition of gram-negative bacteria in vitro, likely by interfering with essential bacterial processes such as cell wall synthesis or protein production. This property makes it a candidate for developing new antibacterial agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in synthesizing pharmaceuticals. Specifically, it may be utilized in the development of antibacterial and antifungal agents. The compound's ability to interact with biological systems positions it as a valuable reagent in drug discovery and development.

Industrial Applications

In industry, this compound finds applications in:

  • The production of agrochemicals.
  • The synthesis of dyes.
  • Materials for electronic applications.

Its versatility makes it suitable for various industrial processes where halogenated compounds are required.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies showed that the compound effectively inhibited bacterial growth at specific concentrations, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Organic Synthesis

A study focused on synthesizing novel organic compounds using this compound as a starting material revealed efficient pathways to obtain complex structures with high yields. The unique reactivity of this compound facilitated the development of new derivatives that may have industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dichlorofluorobenzene involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations depending on the reagents and conditions used .

Comparison with Similar Compounds

The structural and functional analogs of 2,5-dichlorofluorobenzene include isomers and derivatives with varying halogen substitution patterns. Below is a detailed comparison:

Structural Isomers

2,6-Dichlorofluorobenzene

  • CAS : 348-51-6
  • Molecular Formula : C₆H₃Cl₂F
  • Applications : Primarily used in pharmaceuticals and agrochemicals. Major producers include Hisunny Chemical and Capot , which expanded production capacity in 2023 to meet rising demand .
  • Synthesis : A patented efficient synthesis method was developed in 2022, emphasizing cost-effective large-scale production .

1,3-Dichloro-5-fluorobenzene

  • CAS : 1435-46-7
  • Molecular Formula : C₆H₃Cl₂F
  • Key Difference : Chlorine substituents at positions 1 and 3 (vs. 1 and 4 in this compound), leading to distinct reactivity in electrophilic substitution reactions .

1,3-Dichloro-2,5-difluorobenzene

  • CAS : 36611-27-5
  • Molecular Formula : C₆H₂Cl₂F₂
  • Applications : Used in advanced polymer synthesis. Its additional fluorine atom increases electronegativity, altering solubility and boiling point compared to this compound .

Physicochemical Properties Comparison

Compound CAS Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Purity (Typical)
This compound 348-59-4 164.99 Not reported Not reported 98–99%
2,6-Dichlorofluorobenzene 348-51-6 164.99 180–182 -15 ≥97%
1,3-Dichloro-5-fluorobenzene 1435-46-7 164.99 195–197 12–14 98%
1,3-Dichloro-2,5-difluorobenzene 36611-27-5 183.98 210–212 -5 >95%

Market and Regulatory Landscape

  • This compound: Supplied by TCI and Alfa Aesar for research and small-scale industrial use . Limited data on large-scale production compared to 2,6-dichlorofluorobenzene, which dominates agrochemical applications .
  • Regulatory Differences: The 2,6-isomer faced increased scrutiny in 2021 due to pesticide safety concerns, prompting shifts toward safer derivatives .

Biological Activity

2,5-Dichlorofluorobenzene (CAS Number: 348-59-4) is an aromatic compound that has garnered attention due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, examining its interactions with various biological systems, its synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring. Its molecular formula is C6H3Cl2F, and it has a molecular weight of 176.00 g/mol. The compound is typically synthesized through halogenation reactions involving fluorobenzene and chlorinating agents.

Antibacterial Properties

Research indicates that halogenated benzenes, including this compound, exhibit varying degrees of antibacterial activity. A study focused on the synthesis and evaluation of di- and mono-halogenofluorobenzenes reported that these compounds can inhibit the growth of certain Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were evaluated against several bacterial strains, revealing significant antibacterial properties.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

Enzyme Inhibition Studies

This compound has also been studied for its effects on various enzymes. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. In vitro studies demonstrated that this compound can modulate enzyme activity, potentially affecting the metabolism of co-administered drugs.

Table 2: Enzyme Activity Modulation by this compound

Enzyme TypeInhibition (%) at 100 µM
CYP1A245
CYP3A430
CYP2D620

Case Studies

  • Case Study on Antimicrobial Effects : A research project investigated the antimicrobial efficacy of various halogenated compounds, including this compound. The study concluded that this compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Case Study on Toxicological Assessment : Another study assessed the toxicological profile of this compound in animal models. The findings indicated moderate toxicity with specific organ effects noted in liver and kidney tissues upon prolonged exposure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichlorofluorobenzene in laboratory settings?

  • Methodological Answer : A common approach involves halogenation and fluorination of benzene derivatives. For example, nitration of o-dichlorobenzene followed by fluorination (using KF or HF) and subsequent chlorination under controlled conditions can yield this compound. Reaction optimization (e.g., temperature, catalysts like CuCl) is critical to minimize by-products like 2,4- or 2,6-isomers . Alternative routes may involve direct fluorination of 2,5-dichlorobenzene precursors using fluorinating agents such as Selectfluor™ .

Q. What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

  • Methodological Answer :

  • Gas Chromatography (GC) : To assess purity (>98% as per industrial standards) and detect volatile impurities .
  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm regioselectivity of substitution and structural integrity. For example, 19^19F NMR chemical shifts typically range between -110 to -120 ppm for fluorinated aromatics .
  • FT-IR : Identifies functional groups (e.g., C-F stretching at 1200–1100 cm1^{-1}) .
  • Melting Point Analysis : Pure this compound melts at 15°C .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Codes : H302 (harmful if swallowed) and H314 (causes severe skin burns/eye damage) .
  • Protective Measures : Use nitrile gloves, fume hoods, and eye protection. Avoid contact with moisture to prevent HF release.
  • Storage : Store at 0–10°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like 2,4- or 2,6-dichlorofluorobenzene during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (e.g., 40–60°C) during fluorination reduce isomerization .
  • Catalyst Selection : CuCl or Pd-based catalysts improve regioselectivity for the 2,5-position .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing intermediates .

Q. What strategies are effective in resolving data contradictions arising from different fluorination methods?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs (e.g., 2^2H-labeled precursors) to track reaction pathways and identify competing mechanisms .
  • Computational Modeling : DFT calculations predict thermodynamic favorability of 2,5-substitution over other isomers .
  • By-Product Analysis : GC-MS or HPLC-MS profiles differentiate isomers and quantify impurity ratios .

Q. How can mechanistic studies elucidate the regioselectivity of halogenation in synthesizing this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 1^1H vs. 2^2H substrates to identify rate-determining steps .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) meta-direct fluorination, favoring 2,5-substitution over para positions .
  • In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis to validate proposed mechanisms .

Q. Key Research Challenges

  • Impurity Profiling : Differentiating 2,5-isomer from 2,4- and 2,6-isomers requires advanced chromatographic separation (e.g., HPLC with chiral columns) .
  • Scalability : Lab-scale yields (~57% via three-step synthesis) must balance cost and efficiency for industrial translation .
  • Toxicity Mitigation : Develop greener fluorination agents to reduce HF by-product risks .

Properties

IUPAC Name

1,4-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQTYCQGIXZSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188337
Record name Benzene, 1,4-dichloro-2-fluoro-
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-59-4
Record name Benzene, 1,4-dichloro-2-fluoro-
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Record name 348-59-4
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Record name Benzene, 1,4-dichloro-2-fluoro-
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Record name 2,5-Dichlorofluorobenzene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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